

Physical and chemical properties of trifluoro-methoxyphenyl-ethanamine hydrochloride

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Compound of Interest

2,2,2-Trifluoro-1-(4-

Compound Name: methoxyphenyl)ethanamine
hydrochloride

Cat. No.: B1391061

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An In-depth Technical Guide to the Physical and Chemical Properties of Trifluoro-methoxyphenyl-ethanamine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of trifluoro-methoxyphenyl-ethanamine hydrochloride, a class of compounds with significant potential in pharmaceutical and chemical research. As this nomenclature refers to a family of structural isomers, this document delineates the distinct properties associated with the ortho-, meta-, and para-substituted methoxy-phenyl isomers, as well as their stereoisomers. We will delve into the critical aspects of their synthesis, purification, analytical characterization, and physicochemical properties. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational data and practical, field-proven insights into the experimental methodologies required for their accurate assessment.

Introduction: Understanding the Isomeric Landscape

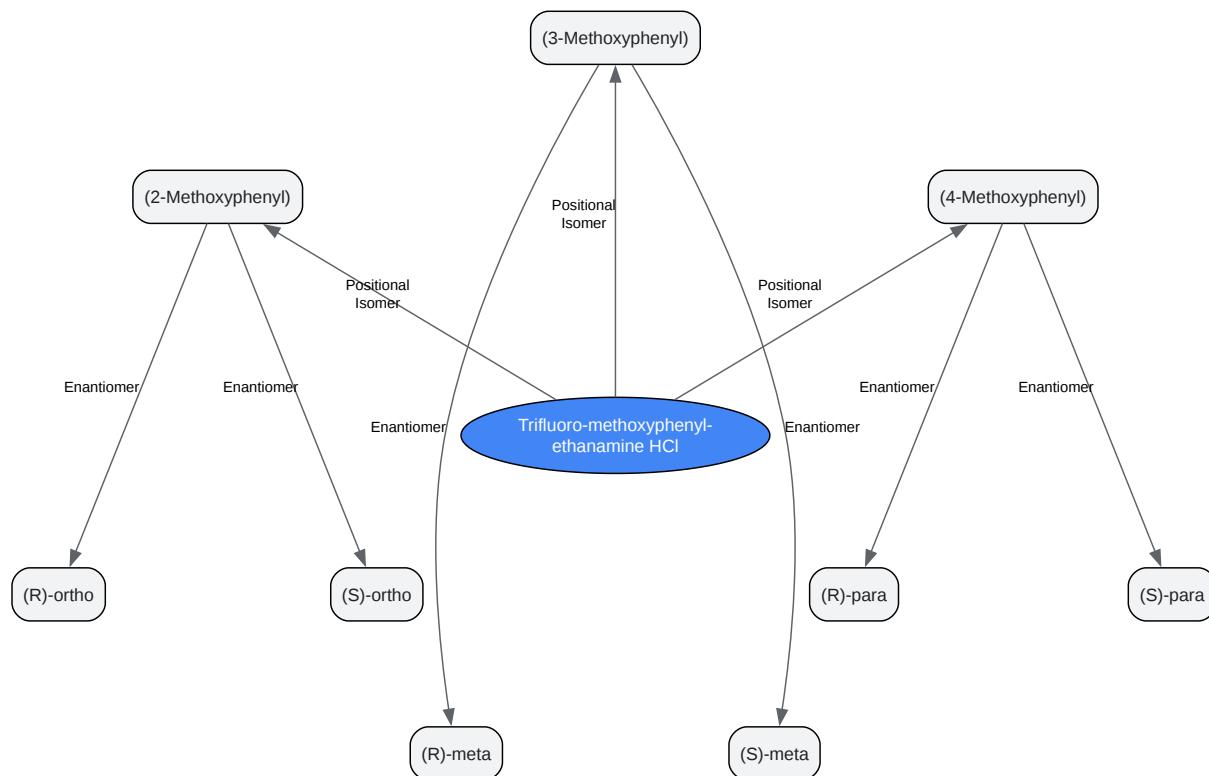
The compound name "trifluoro-methoxyphenyl-ethanamine hydrochloride" describes a chiral amine containing a methoxy-substituted phenyl ring and a trifluoroethyl group. The precise

arrangement of these functional groups gives rise to multiple isomers, each with potentially unique biological and chemical characteristics. The primary points of variation are:

- Positional Isomerism: The methoxy group can be located at the ortho (2-), meta (3-), or para (4-) position on the phenyl ring relative to the ethanamine side chain.
- Stereoisomerism: The carbon atom to which the amine and phenyl groups are attached is a chiral center, leading to (R)- and (S)-enantiomers.

The trifluoromethyl group is typically located on the ethylamine side chain, creating a 2,2,2-trifluoro-1-(methoxyphenyl)ethanamine structure. This trifluoromethyl moiety is of particular interest in medicinal chemistry as it can significantly enhance metabolic stability, lipophilicity, and binding affinity.^[1] This guide will address these isomers, providing specific data where available and outlining the methodologies for their characterization.

Diagram: Isomeric Variations

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Caption: Logical relationship of positional and stereoisomers.

Chemical Identity and Core Properties

The foundational step in any research endeavor is to establish the precise chemical identity of the material. The following table summarizes the key identifiers for several common isomers.

Property	(S)-2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine HCl	2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine HCl	2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine HCl
CAS Number	1391397-32-2[2]	856563-09-2[3]	65686-77-3[1]
Molecular Formula	C ₉ H ₁₀ F ₃ NO · HCl	C ₉ H ₁₀ F ₃ NO · HCl	C ₉ H ₁₀ F ₃ NO · HCl
Molecular Weight	241.64 g/mol [2]	241.64 g/mol	241.68 g/mol [1]
IUPAC Name	(1S)-2,2,2-trifluoro-1-(2-methoxyphenyl)ethanamine hydrochloride[2]	2,2,2-trifluoro-1-(3-methoxyphenyl)ethanamine hydrochloride	2,2,2-trifluoro-1-(4-methoxyphenyl)ethanamine hydrochloride
Appearance	White to off-white powder or crystals	Not specified	White Solid[1]

Synthesis and Purification

While numerous proprietary methods exist, a general and plausible synthetic route for these compounds involves the reductive amination of a corresponding methoxy-substituted trifluoromethyl ketone. The resulting racemic amine can then be resolved to isolate the desired enantiomer, followed by conversion to the hydrochloride salt.

Diagram: General Synthetic and Purification Workflow



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Caption: A generalized workflow for synthesis and purification.

Experimental Protocol: Purification by Recrystallization

Causality: Recrystallization is a critical final step to ensure high purity, removing residual solvents, starting materials, and side-products. The choice of solvent system is paramount; the ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, allowing for crystal formation upon cooling. For hydrochloride salts, a polar protic solvent like isopropanol or ethanol, often with a non-polar co-solvent like hexane or ether, is a common starting point.

Methodology:

- **Solvent Selection:** Empirically test the solubility of the crude hydrochloride salt in various solvents (e.g., isopropanol, ethanol, methanol, acetone).
- **Dissolution:** Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., isopropanol) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid is fully dissolved.
- **Crystallization:** Remove the flask from the heat and allow it to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can maximize the yield.
- **Isolation:** Collect the purified crystals by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
- **Drying:** Dry the crystals under a vacuum to remove all traces of solvent. The purity should be re-assessed post-recrystallization.

Physicochemical Properties

Physicochemical properties are fundamental to understanding a compound's behavior in both experimental and physiological environments. These parameters are crucial for formulation development, ADME (absorption, distribution, metabolism, and excretion) modeling, and analytical method development.

Property	(S)-...-(2-methoxyphenyl)...	...-(3-methoxyphenyl)...	...-(4-methoxyphenyl)...
	HCl	HCl	HCl
LogP (Computed)	1.96[2]	Data not available	Data not available
Melting Point	Not specified	Not specified	Not specified
pKa (Computed, Free Base)	~5.7 (for trifluoroethanamine)[4]	~5.7 (for trifluoroethanamine)[4]	~5.7 (for trifluoroethanamine)[4]
Solubility	Expected to be soluble in water and polar organic solvents like methanol and DMSO.[5]	Expected to be soluble in water and polar organic solvents.	Expected to be soluble in water and polar organic solvents.

Note: Experimental data for these specific isomers is limited in publicly available literature. The pKa value is an estimation based on the core trifluoroethanamine structure; substitution on the phenyl ring will modulate this value. The hydrochloride salt form significantly increases aqueous solubility compared to the free base.[5]

Experimental Protocol: Determining Aqueous Solubility (Shake-Flask Method)

Causality: The shake-flask method (OECD Guideline 105) is a gold-standard technique for determining the water solubility of a compound. It relies on achieving a saturated solution at equilibrium, making it a thermodynamically robust measurement. This value is essential for pre-formulation studies, as it dictates the maximum achievable concentration in aqueous media.

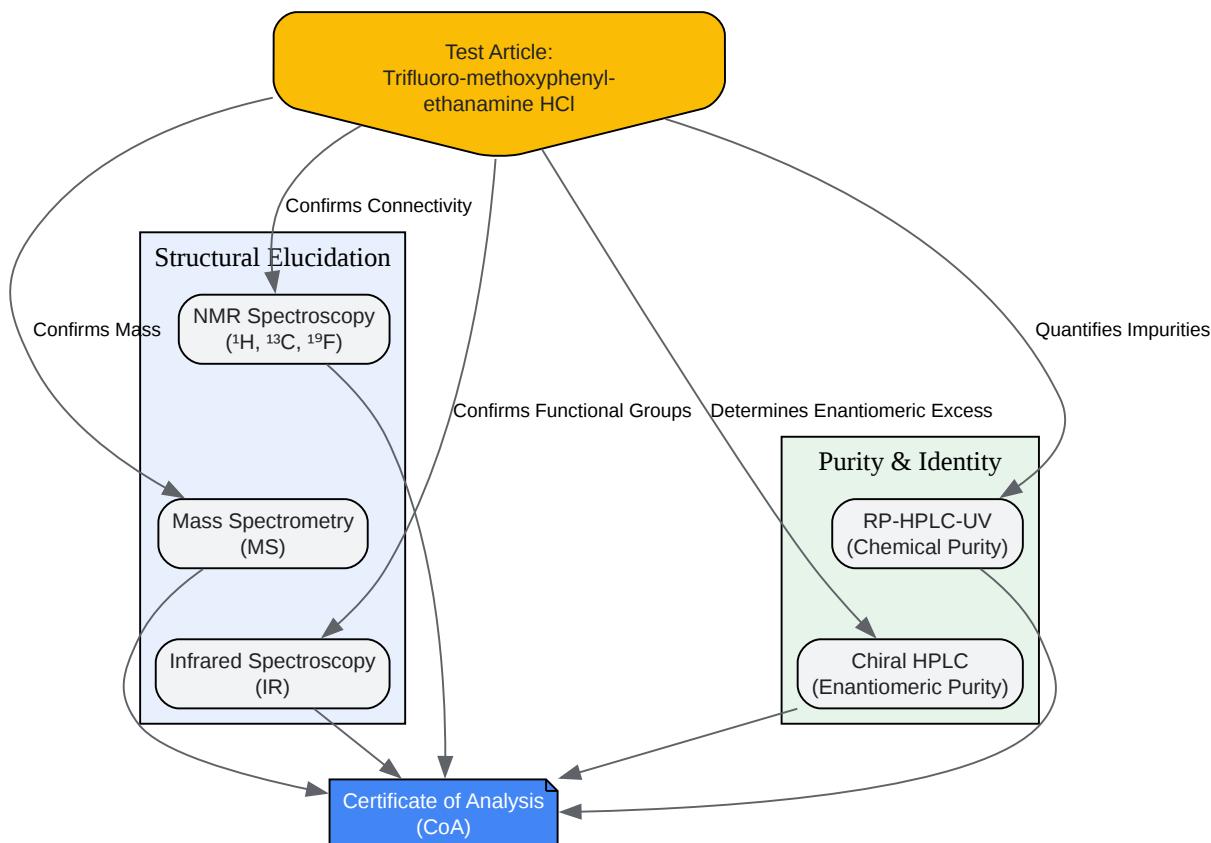
Methodology:

- Preparation: Add an excess amount of the trifluoro-methoxyphenyl-ethanamine hydrochloride to a known volume of purified water (or a relevant buffer, e.g., PBS pH 7.4) in a sealed, temperature-controlled vessel.
- Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear supernatant.
- Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
- Calculation: The solubility is reported in units such as mg/mL or μ M based on the measured concentration in the saturated solution.

Analytical Characterization

A multi-technique approach is necessary for the unambiguous confirmation of structure and purity.

Diagram: Comprehensive Analytical Workflow



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Caption: Workflow for complete analytical characterization.

Structural Elucidation

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Will confirm the presence of aromatic protons (typically δ 6.8-7.5 ppm), the methoxy group protons (a singlet around δ 3.8-4.0 ppm), and the protons on the ethanamine side chain. The methine proton (CH-N) will appear as a quartet due to coupling with the three fluorine atoms.

- ^{13}C NMR: Will show distinct signals for the aromatic carbons, the methoxy carbon (~55 ppm), and the two carbons of the ethanamine side chain. The carbon bearing the CF_3 group will show a characteristic quartet due to C-F coupling.
- ^{19}F NMR: Will display a single signal (typically a doublet due to coupling with the adjacent methine proton) confirming the presence of the trifluoromethyl group.
- Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode will show the molecular ion ($[\text{M}+\text{H}]^+$) corresponding to the free base, confirming the molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
- Infrared (IR) Spectroscopy: Will show characteristic absorption bands for N-H stretching (amine salt), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and strong C-F stretching bands (typically $1100\text{-}1300\text{ cm}^{-1}$).

Purity Assessment

Causality: For any research or development application, knowing the purity of a compound is non-negotiable. HPLC is the workhorse technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.^[6] For chiral molecules, enantiomeric purity is equally important, as different enantiomers can have vastly different pharmacological effects. This requires a specialized chiral stationary phase.^[7]

Experimental Protocol: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

Methodology:

- System Preparation:
 - Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 μm particle size).
 - Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water. The acid is used to ensure the amine is protonated and to improve peak shape.
 - Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile.

- Detector: UV detector set to an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the methoxyphenyl chromophore).
- Method Development (Gradient Elution):
 - Inject a prepared standard solution of the compound (~1 mg/mL).
 - Run a broad gradient to determine the retention time, e.g., 5% B to 95% B over 20 minutes.
 - Optimize the gradient around the retention time of the main peak to ensure good separation from any potential impurities.
- Analysis:
 - Accurately prepare a sample solution of the test article in the mobile phase or a suitable solvent.
 - Inject the sample and integrate the peak areas of the main component and all impurities.
- Calculation: Purity is calculated as the percentage of the main peak area relative to the total area of all peaks detected.
 - $\text{Purity (\%)} = (\text{Area_main_peak} / \text{Total_Area_all_peaks}) * 100$

Stability and Storage

- Chemical Stability: Amine hydrochloride salts are generally stable crystalline solids. They are less susceptible to oxidation than their corresponding free bases. However, they can be hygroscopic and should be protected from moisture.
- Storage Conditions: For long-term stability, the compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place.^{[1][8]} For laboratory use, storage at room temperature is often sufficient, but for long-term archival, refrigeration (2-8 °C) is recommended.

Conclusion

Trifluoro-methoxyphenyl-ethanamine hydrochloride represents a valuable class of chemical building blocks. A thorough understanding of its isomeric forms and a rigorous approach to its characterization are essential for its successful application in research and development. This guide has outlined the core physical and chemical properties and provided a framework of validated experimental protocols for their assessment. Adherence to these analytical principles ensures data integrity and supports the advancement of scientific discovery.

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